

Spectral data for 6-Hydroxy-2-naphthaleneacetic acid methyl ester

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Compound of Interest

Compound Name: *6-Hydroxy-2-naphthaleneacetic acid methyl ester*

CAS No.: *91903-08-1*

Cat. No.: *B029756*

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Publish Comparison Guide: **6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester**

Executive Summary: The Analytical & Synthetic Pivot

6-Hydroxy-2-naphthaleneacetic acid methyl ester (CAS: 91903-08-1) is a critical reference standard and synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically the Nabumetone and Naproxen class.

While often overshadowed by the active metabolite 6-Methoxy-2-naphthylacetic acid (6-MNA), this methyl ester variant serves two pivotal roles:

- **Impurity Profiling:** It acts as a reference standard for detecting incomplete hydrolysis or esterification byproducts during drug substance manufacturing.
- **Synthetic Precursor:** It is a protected intermediate allowing for selective modification of the naphthalene core before final hydrolysis.

This guide provides an in-depth spectral analysis and compares its performance as an analytical standard against its key metabolic and synthetic counterparts.

Spectral Characterization

Accurate identification of CAS 91903-08-1 relies on distinguishing the phenolic hydroxyl group and the methyl ester moiety from related analogs.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ or CDCl₃

The ¹H-NMR spectrum is characterized by the naphthalene aromatic system (6 protons), a singlet for the ester methyl group, and a singlet for the methylene bridge.

Signal Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration	Structural Insight
Phenolic -OH	9.60 - 9.80 (Broad)	Singlet (br)	1H	Disappears with D ₂ O exchange; distinguishes from 6-Methoxy analogs.
Ar-H (C1)	7.60 - 7.65	Singlet	1H	Ortho to acetic acid side chain.
Ar-H (C4, C8)	7.65 - 7.75	Doublet/Multiplet	2H	Characteristic naphthalene backbone signals.
Ar-H (C3)	7.30 - 7.35	Doublet	1H	Coupling with C4.
Ar-H (C5, C7)	7.05 - 7.15	Multiplet	2H	Upfield shift due to electron-donating -OH group.
-OCH ₃ (Ester)	3.60 - 3.65	Singlet	3H	Diagnostic methyl ester peak; absent in free acid.
-CH ₂ - (Benzylic)	3.75 - 3.80	Singlet	2H	Links naphthalene ring to ester; shift varies slightly vs. free acid.

B. Infrared (IR) Spectroscopy

- 3300–3450 cm⁻¹: Broad O-H stretching vibration (Phenol). Key differentiator from Nabumetone.[\[1\]](#)

- 1735–1745 cm^{-1} : Sharp C=O stretching (Ester). Key differentiator from the carboxylic acid (typically 1700-1710 cm^{-1}).
- 1200–1250 cm^{-1} : C-O stretching (Phenol/Ester).

C. Mass Spectrometry (MS)

- Molecular Ion (M^+): m/z 216.23[2]
- Base Peak: m/z ~157 (Naphthylmethyl cation after loss of $-\text{COOCH}_3$).
- Fragmentation: Loss of methoxy group ($M-31$) and carbonyl ($M-59$).

Comparative Analysis: Methyl Ester vs. Alternatives

This section evaluates the "performance" of the methyl ester in the context of analytical resolution (HPLC) and synthetic utility.

Feature	6-Hydroxy Methyl Ester (CAS 91903-08-1)	6-MNA (Active Metabolite) (CAS 23981-47-7)	Nabumetone (Prodrug) (CAS 42924-53-8)
Primary Role	Impurity Standard / Intermediate	Active Pharmacological Agent	Prodrug (Non-acidic)
Polarity (RP-HPLC)	Intermediate	High (Most Polar, elutes first)	Low (Least Polar, elutes last)
Solubility	Soluble in organic solvents (MeOH, DCM); Low in water.	Soluble in alkaline water; High in MeOH.	High lipophilicity; Low water solubility.
UV Max (λ)	~228 nm, 270 nm, 320 nm	~230 nm, 265 nm, 318 nm	~230 nm, 265 nm
Stability	Susceptible to hydrolysis (Acid/Base). Sensitive to oxidation.	Stable (Carboxylic acid).	Stable (Ketone).
Detection Limit	High sensitivity (Fluorescence due to phenol).	High sensitivity.[3]	Moderate sensitivity.

Performance Verdict:

- For Impurity Profiling: The Methyl Ester is superior for tracking esterification efficiency during synthesis. Its retention time is distinct enough from the free acid (6-MNA precursor) to allow baseline resolution in Reverse-Phase HPLC.
- For Synthesis: It offers a protected carboxyl group, allowing selective reactions on the phenolic hydroxyl (e.g., alkylation to form Nabumetone analogs) without side reactions at the acid site.

Experimental Protocols

Protocol A: Synthesis of Reference Standard

Objective: Convert 6-Hydroxy-2-naphthaleneacetic acid to its methyl ester for use as an HPLC standard.

- Dissolution: Dissolve 1.0 g of 6-Hydroxy-2-naphthaleneacetic acid (CAS 10441-46-0) in 20 mL of anhydrous Methanol (MeOH).
- Catalysis: Add 0.5 mL of concentrated Sulfuric Acid (H₂SO₄) dropwise.
- Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).
- Work-up: Cool to room temperature. Concentrate solvent under reduced pressure.
- Extraction: Dissolve residue in Ethyl Acetate (50 mL). Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
- Drying: Dry organic layer over Anhydrous MgSO₄, filter, and evaporate.
- Result: Off-white solid (Yield ~85-90%). Recrystallize from Ether/Hexane if necessary.

Protocol B: HPLC Separation Method

Objective: Separate the Methyl Ester impurity from the Active Metabolite (6-MNA).

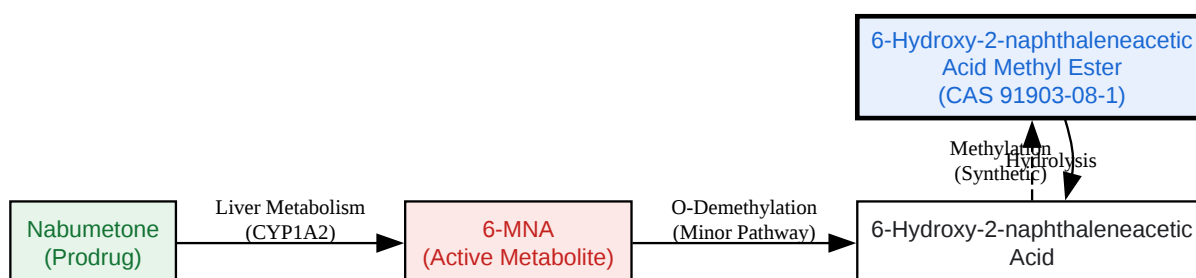
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Acetic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 20% B
 - 2-10 min: Linear ramp to 80% B
 - 10-15 min: Hold 80% B

- Flow Rate: 1.0 mL/min.
- Detection: UV at 270 nm (or Fluorescence Ex: 280nm / Em: 350nm).
- Expected Elution Order:
 - 6-Hydroxy-2-naphthaleneacetic acid (Free Acid)[2]
 - **6-Hydroxy-2-naphthaleneacetic acid methyl ester** (Target)
 - Nabumetone (Ketone)[1][4]

Visualizations

Diagram 1: Metabolic & Synthetic Pathway

This diagram illustrates the relationship between the Prodrug (Nabumetone), the Active Metabolite (6-MNA), and the Methyl Ester Intermediate.

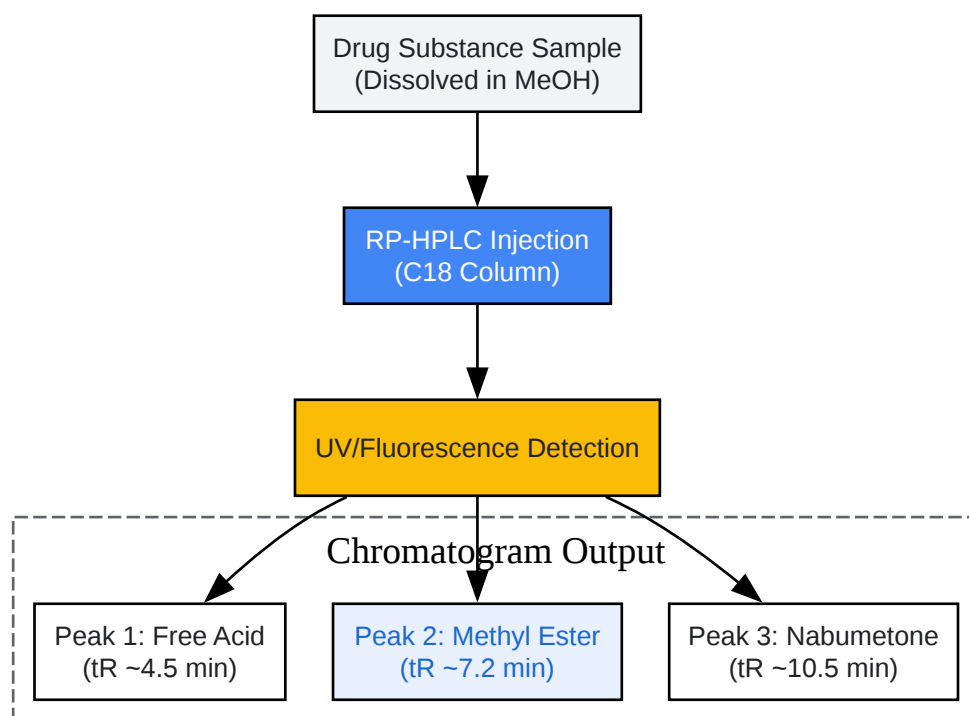


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Caption: The Methyl Ester (Blue) serves as a synthetic derivative of the minor metabolite (White), distinct from the primary drug pathway (Green to Red).

Diagram 2: HPLC Impurity Profiling Workflow

Logical flow for identifying the methyl ester in a drug substance sample.



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Caption: Expected separation profile showing the intermediate retention of the Methyl Ester.

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